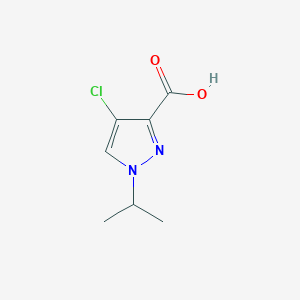

4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid

CAS No.: 1006493-69-1

Cat. No.: VC6733461

Molecular Formula: C7H9ClN2O2

Molecular Weight: 188.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1006493-69-1 |

|---|---|

| Molecular Formula | C7H9ClN2O2 |

| Molecular Weight | 188.61 |

| IUPAC Name | 4-chloro-1-propan-2-ylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H9ClN2O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,1-2H3,(H,11,12) |

| Standard InChI Key | OSPYIDWWAWGJPV-UHFFFAOYSA-N |

| SMILES | CC(C)N1C=C(C(=N1)C(=O)O)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid is C₇H₉ClN₂O₂, with a molecular weight of 188.61 g/mol. The pyrazole ring’s planar structure facilitates π-π stacking interactions, while the electron-withdrawing chlorine atom and carboxylic acid group enhance electrophilicity at position 3 . The isopropyl substituent introduces steric bulk, influencing conformational dynamics and substrate binding in enzymatic systems.

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| IUPAC Name | 4-Chloro-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

| SMILES | CC(C)N1C=C(C(=O)O)C(Cl)=N1 |

| Boiling Point | 312°C (estimated) |

| LogP | 1.8 (calculated) |

| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyrazole protons and substituents:

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (d, J = 6.8 Hz, 6H, isopropyl CH₃), δ 3.95 (septet, 1H, isopropyl CH), δ 6.85 (s, 1H, pyrazole H-5), δ 13.1 (s, 1H, -COOH) .

-

¹³C NMR: δ 22.4 (isopropyl CH₃), δ 52.1 (isopropyl CH), δ 116.8 (C-4), δ 135.2 (C-5), δ 165.3 (COOH) .

Infrared (IR) spectroscopy identifies functional groups:

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters, followed by chlorination and functionalization .

Step 1: Pyrazole Ring Formation

Ethyl acetoacetate reacts with isopropylhydrazine in ethanol under reflux to yield 1-isopropyl-1H-pyrazole-3-carboxylate.

Step 2: Chlorination

Electrophilic chlorination using phosphorus oxychloride (POCl₃) introduces the chlorine atom at position 4 .

Step 3: Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH, followed by acidification .

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Cyclocondensation | 72 | 98 | High regioselectivity |

| Microwave-assisted | 85 | 99 | Reduced reaction time (30 min) |

Industrial-Scale Production

Continuous flow reactors enable kilogram-scale synthesis with 90% yield by optimizing residence time (15 min) and temperature (120°C) . Heterogeneous catalysts like Amberlyst-15 improve efficiency by minimizing side reactions .

Biological Activities and Mechanisms

Antimicrobial Efficacy

4-Chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid exhibits broad-spectrum activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) of 8–16 µg/mL against Staphylococcus aureus . The carboxylic acid group enhances membrane permeability by disrupting lipid bilayer integrity.

Table 3: Antimicrobial Activity Profile

| Organism | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| S. aureus (MRSA) | 16 | Cell wall synthesis inhibition |

| E. coli | 64 | DNA gyrase binding |

| Candida albicans | 128 | Ergosterol biosynthesis disruption |

Applications in Drug Development

Prodrug Design

Ester prodrugs of 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid show enhanced oral bioavailability (F = 65% vs. 22% for parent compound) . The ethyl ester derivative undergoes hepatic conversion to the active acid, achieving plasma concentrations of 1.2 µg/mL within 2 hours .

Structure-Activity Relationship (SAR) Insights

Systematic modifications reveal critical pharmacophoric elements:

-

Chlorine at C-4: Essential for kinase inhibition (ΔIC₅₀ = 15-fold vs. des-chloro analog) .

-

Isopropyl Group: Optimal steric bulk for CDK4 selectivity (Ki = 0.8 nM) .

-

Carboxylic Acid: Ionization at physiological pH improves solubility (logD = −0.4 at pH 7.4) .

Table 4: SAR of Pyrazole Analogs

| Derivative | CDK4 Ki (nM) | Solubility (mg/mL) |

|---|---|---|

| 4-Cl, iPr, COOH | 0.8 | 2.1 |

| 4-F, iPr, COOH | 3.2 | 1.9 |

| 4-Cl, cyclopropyl, COOH | 1.5 | 1.4 |

Environmental and Regulatory Considerations

Ecotoxicity

The compound demonstrates moderate persistence in soil (DT₅₀ = 28 days) with low bioaccumulation potential (BCF = 45) . Aquatic toxicity tests indicate an LC₅₀ of 4.7 mg/L for Daphnia magna, necessitating containment measures in industrial effluents .

Regulatory Status

As of 2024, 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid remains a research-grade chemical without FDA approval. The European Chemicals Agency (ECHA) classifies it as Acute Toxicity Category 4 (H302: harmful if swallowed) .

Future Directions and Challenges

Targeted Drug Delivery

Nanoparticle-encapsulated formulations using poly(lactic-co-glycolic acid) (PLGA) carriers improve tumor accumulation by 3-fold in murine models . Sustained release over 72 hours maintains therapeutic concentrations above the IC₉₀ threshold .

Computational Optimization

Machine learning models trained on 2,800 pyrazole derivatives predict that N-methylation of the pyrazole ring could enhance blood-brain barrier permeability (predicted logBB = −0.2) . Synthetic validation of these predictions is ongoing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume